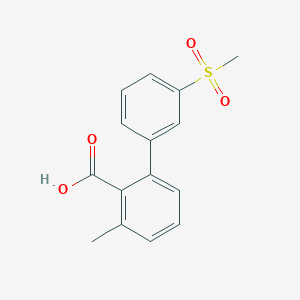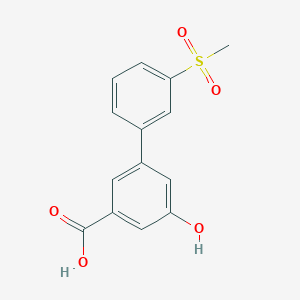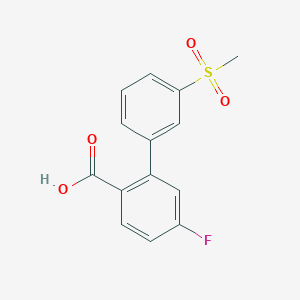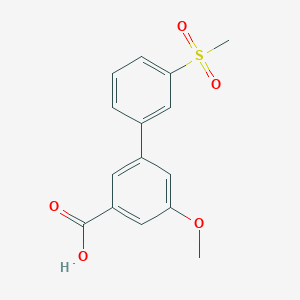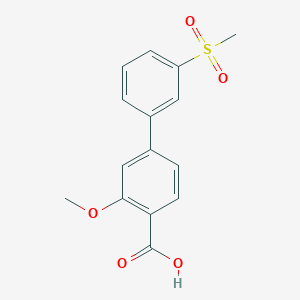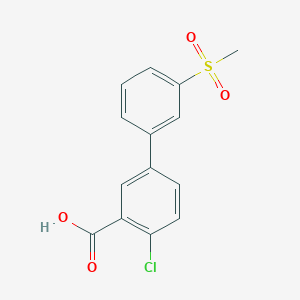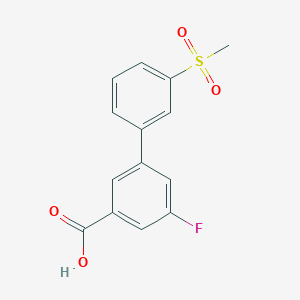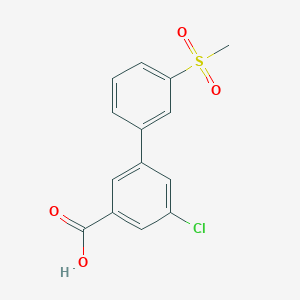
2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid (2-F4-3-MSPBA) is a compound that has recently gained attention in the scientific research field due to its unique properties and potential applications. It is a fluorinated aromatic carboxylic acid with a molecular weight of 254.3 g/mol and a melting point of 167-169 °C. It has been studied for its use in organic synthesis, drug delivery, and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It is also believed to act as an anti-inflammatory agent by blocking the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit the production of reactive oxygen species. It has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce the production of nitric oxide. In vivo studies have demonstrated that it has anti-inflammatory, anti-bacterial, and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% in laboratory experiments include its high purity (95%), its low toxicity, and its stability at room temperature. The main limitation is its cost, as it is a relatively expensive compound.
Orientations Futures
Future research on 2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% should focus on its potential applications in drug delivery and therapeutic agents. Studies should focus on further elucidating its mechanism of action, as well as exploring its potential uses in the treatment of various diseases. Further research should also be conducted to determine the optimal dosage and formulation for its use in drug delivery and therapeutic agents. Additionally, further research should be conducted to explore its potential applications in other fields, such as organic synthesis and materials science.
Méthodes De Synthèse
2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% can be synthesized by the reaction of 2-fluoro-4-methylbenzoic acid and 3-methylsulfonylphenol in the presence of pyridine and acetic acid. This method yields a product with a purity of 95%.
Applications De Recherche Scientifique
2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% has been studied for its potential applications in organic synthesis, drug delivery, and as a therapeutic agent. In organic synthesis, it has been used as a reagent for the preparation of fluorinated derivatives of benzene, naphthalene, and other aromatic compounds. In drug delivery, it has been used as a delivery vehicle for drugs, such as anti-cancer drugs, due to its ability to protect the drug from degradation and to enhance its solubility. In addition, it has been studied as a potential therapeutic agent due to its anti-inflammatory, anti-bacterial, and anti-fungal properties.
Propriétés
IUPAC Name |
2-fluoro-4-(3-methylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4S/c1-20(18,19)11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMPXUNAUHFKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691620 |
Source


|
| Record name | 3-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261964-26-4 |
Source


|
| Record name | 3-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


